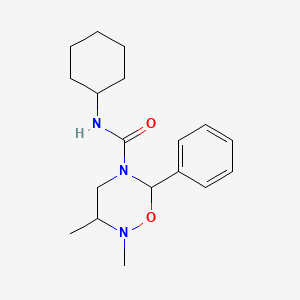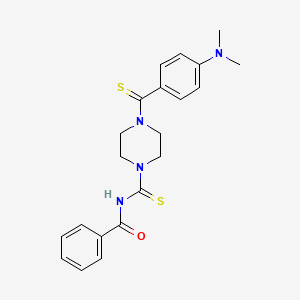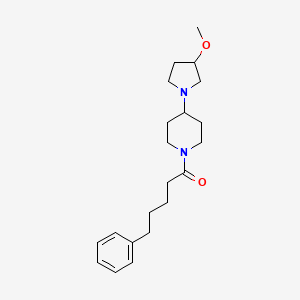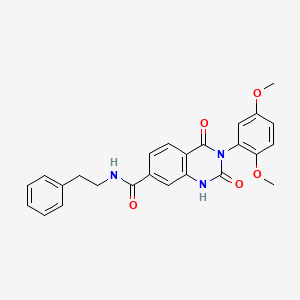![molecular formula C23H25N7O2S B2864453 8-(3,4-二氢-1H-异喹啉-2-基)-1,3-二甲基-7-[2-(4-甲基嘧啶-2-基)硫代乙基]嘌呤-2,6-二酮 CAS No. 872623-42-2](/img/no-structure.png)
8-(3,4-二氢-1H-异喹啉-2-基)-1,3-二甲基-7-[2-(4-甲基嘧啶-2-基)硫代乙基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Research
The core structure of 3,4-dihydroisoquinolinone found in this compound is known for its biological and pharmacological properties. It has been utilized in drug candidates due to its suitable size and moderate polarity, which makes it an excellent pharmacophore .
Applications::Synthetic Chemistry
The compound’s synthesis involves N-alkylation and oxidation steps that are mild and yield the desired products efficiently .
Applications::Antileishmanial Agents
Derivatives of dihydroisoquinolinone have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL) .
Applications::属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of the purine ring, the isoquinoline ring, and the pyrimidine ring. These rings are then connected through a series of reactions to form the final compound.", "Starting Materials": [ "2,6-dioxopurine", "3,4-dihydroisoquinoline", "1,3-dimethyl-7-bromo-8-nitro-purine", "4-methylpyrimidine-2-thiol", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2,6-dioxopurine", "Starting material: None", "Reaction: 2,6-diaminopurine is reacted with acetic anhydride and triethylamine to form 2,6-dioxopurine.", "Step 2: Synthesis of 3,4-dihydroisoquinoline", "Starting material: Aniline", "Reaction: Aniline is reacted with acetaldehyde and hydrochloric acid to form 3,4-dihydroisoquinoline.", "Step 3: Synthesis of 1,3-dimethyl-7-bromo-8-nitro-purine", "Starting material: 2,6-dioxopurine", "Reaction: 2,6-dioxopurine is reacted with bromine and sodium hydroxide to form 1,3-dimethyl-7-bromo-8-nitro-purine.", "Step 4: Synthesis of 4-methylpyrimidine-2-thiol", "Starting material: None", "Reaction: 4-methylpyrimidine is reacted with hydrogen sulfide and sodium hydroxide to form 4-methylpyrimidine-2-thiol.", "Step 5: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione", "Starting material: 1,3-dimethyl-7-bromo-8-nitro-purine, 3,4-dihydroisoquinoline", "Reaction: 1,3-dimethyl-7-bromo-8-nitro-purine is reacted with 3,4-dihydroisoquinoline and sodium borohydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione.", "Step 6: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione", "Starting material: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione, 4-methylpyrimidine-2-thiol", "Reaction: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione is reacted with 4-methylpyrimidine-2-thiol and sodium hydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione." ] } | |
CAS 编号 |
872623-42-2 |
产品名称 |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
分子式 |
C23H25N7O2S |
分子量 |
463.56 |
IUPAC 名称 |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O2S/c1-15-8-10-24-21(25-15)33-13-12-30-18-19(27(2)23(32)28(3)20(18)31)26-22(30)29-11-9-16-6-4-5-7-17(16)14-29/h4-8,10H,9,11-14H2,1-3H3 |
InChI 键 |
YBDQNTMMVCUBSP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)


![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)



![3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2864387.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

